alpha-Spinasterol glucoside
Overview
Description
alpha-Spinasterol glucoside, also known as α-spinasteryl-3-O-β-D-glucoside, is a natural compound found in various plant-based foods such as vegetables and fruits. It consists of an α-spinasterol backbone linked to a β-D-glucoside group. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It also has protective effects on the cardiovascular, immune, and nervous systems .
Mechanism of Action
Target of Action
Alpha-Spinasterol glucoside primarily targets skeletal muscle cells and pancreatic β-cells . It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells .
Mode of Action
The compound interacts with its targets by increasing the expression of associated proteins. In skeletal muscle cells, it increases the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . In pancreatic β-cells, it enhances the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of this compound is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .
Biochemical Pathways
This compound affects the glucose uptake pathway in skeletal muscle cells and the insulin secretion pathway in pancreatic β-cells . By enhancing glucose uptake and insulin secretion, it may improve hyperglycemia .
Pharmacokinetics
Its bioavailability is likely influenced by its solubility and the presence of transport proteins .
Result of Action
The primary result of this compound’s action is the improvement of hyperglycemia . It achieves this by enhancing glucose uptake into skeletal muscle cells and enhancing insulin secretion in pancreatic β-cells . This effect is superior to that demonstrated by gliclazide, a drug commonly prescribed to treat type 2 diabetes .
Biochemical Analysis
Biochemical Properties
Alpha-Spinasterol glucoside interacts with various enzymes, proteins, and other biomolecules. It has been observed to increase the expression of associated proteins, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 . It also enhances insulin secretion in response to high glucose concentrations .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It enhances glucose uptake into skeletal muscle cells and has an inhibitory potency on glomerular mesangial cell proliferation . It also has been shown to inhibit intestinal absorption of glucose .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It enhances the expression of associated proteins, including insulin receptor substrate-2, peroxisome proliferator-activated receptor γ, and pancreatic and duodenal homeobox 1 . The insulin secretory effect of this compound is enhanced by a K+ channel blocker and L-type Ca2+ channel agonist and is suppressed by a K+ channel activator and L-type Ca2+ channel blocker .
Temporal Effects in Laboratory Settings
It is known that it enhances glucose uptake into skeletal muscle cells and enhances insulin secretion in pancreatic β-cells .
Transport and Distribution
It is known that it is a dominant substance in the freeze-dried roots of Impatiens glandulifera .
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-Spinasterol glucoside can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves the reaction of α-spinasterol with glucose under specific conditions. One method includes the hydrolysis of steryl glycosides using either enzymatic or acid hydrolysis. Enzymatic hydrolysis is preferred for accurate composition analysis as it avoids the isomerization and artifact formation that can occur under acidic conditions .
Industrial Production Methods
Industrial production of spinasteryl glucoside typically involves the extraction from plant materials such as sugar beet pulp. The process includes boiling the plant material in alcohol, concentrating the extract, and then purifying the compound through recrystallization .
Chemical Reactions Analysis
Types of Reactions
alpha-Spinasterol glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under acidic conditions, it can be hydrolyzed to produce α-spinasterol and glucose. It is also susceptible to isomerization under high temperatures and acidic conditions .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific enzymes or acid hydrolysis using sulfuric acid.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from the hydrolysis of spinasteryl glucoside are α-spinasterol and glucose. Oxidation and reduction reactions can lead to various derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
alpha-Spinasterol glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and sterol metabolism.
Biology: Investigated for its role in plant physiology and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-tumor properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Comparison with Similar Compounds
alpha-Spinasterol glucoside is structurally similar to other steryl glucosides such as stigmasteryl glucoside and Δ5-avenasteryl glucoside. These compounds share a similar steryl backbone but differ in the position and number of double bonds and side chain structures. This compound is unique due to its specific biological activities and its presence in a wide range of plant-based foods .
List of Similar Compounds
- Stigmasteryl glucoside
- Δ5-Avenasteryl glucoside
- Δ7-Stigmastenyl glucoside
- Δ7-Campesteryl glucoside
- Poriferasta-7,25-dienyl glucoside
- Poriferasta-7,22,25-trienyl glucoside
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/b9-8+/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGLICZKGWOPA-FDZHQVDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292918 | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-36-4 | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spinasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spinasteryl Glucoside and where is it found?
A1: Spinasteryl Glucoside is a steryl glucoside, a type of natural product formed by a sterol (in this case, α-spinasterol) and a glucose molecule linked through a glycosidic bond. It has been identified in various plant species. For example, it has been isolated from the bark of Acacia species [], the pods of Acacia concinna [], and the fruits of Luffa cylindrica [, ].
Q2: How can we differentiate Spinasteryl Glucoside from similar compounds like Dihydrospinasteryl Glucoside?
A2: Gas chromatography-mass spectrometry (GC-MS) analysis of the trimethylsilyl derivatives allows for unambiguous differentiation between Spinasteryl Glucoside and its close structural analogs, such as Dihydrospinasteryl Glucoside. The distinct fragmentation patterns observed in their mass spectra enable their identification [].
Q3: Besides Spinasteryl Glucoside, what other compounds are often found in the same plant sources?
A3: Acacia dealbata and Acacia melanoxylon bark, which contain Spinasteryl Glucoside, are also sources of long-chain n-alkyl caffeates and other p-hydroxycinnamic acid esters []. In Luffa cylindrica fruits, Spinasteryl Glucoside is found alongside lucyosides (C, E, F, H), α-spinasterol, and stigmasta-7,22,25-trien-3β-OH [, ].
Q4: Are there any specific extraction techniques mentioned for isolating Spinasteryl Glucoside?
A4: While the provided research doesn't detail a specific protocol solely for Spinasteryl Glucoside, its isolation from Acacia concinna pods involved separating a less polar saponin fraction []. This suggests a multi-step extraction process potentially involving polarity-based separation techniques.
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